molecular formula C16H16N2O4 B3982034 N-(2-nitrophenyl)-4-propoxybenzamide

N-(2-nitrophenyl)-4-propoxybenzamide

Cat. No. B3982034
M. Wt: 300.31 g/mol
InChI Key: JEMOOPPNCJBZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-4-propoxybenzamide, commonly known as NPPB, is a chemical compound that has been extensively studied for its various biological and physiological effects. NPPB is a potent inhibitor of chloride channels and has been used in various research studies to elucidate the role of chloride channels in different physiological processes.

Mechanism of Action

The mechanism of action of NPPB involves the inhibition of chloride channels by binding to a specific site on the channel protein. NPPB has been shown to block the movement of chloride ions through the channel pore, thereby reducing the chloride conductance of the channel. The exact binding site of NPPB on the channel protein is not well understood, but it is thought to interact with the channel protein in a non-specific manner.
Biochemical and Physiological Effects
NPPB has been shown to have several biochemical and physiological effects in various cell types and tissues. NPPB has been shown to inhibit cell migration and proliferation in cancer cells by blocking the VRAC channel. NPPB has also been shown to reduce the swelling of astrocytes in the brain by inhibiting the VRAC channel. In addition, NPPB has been shown to inhibit the CFTR channel, which is responsible for the transport of chloride ions in the lung and other tissues. By inhibiting the CFTR channel, NPPB has been investigated as a potential therapeutic agent for cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPPB in lab experiments is its specificity for chloride channels. NPPB has been shown to inhibit several types of chloride channels, making it a useful tool for investigating the role of chloride channels in various physiological processes. However, one of the limitations of using NPPB is its potential for off-target effects. NPPB has been shown to interact with other ion channels and transporters, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on NPPB. One area of research is the development of more specific inhibitors of chloride channels that do not have off-target effects. Another area of research is the investigation of the role of chloride channels in various diseases such as cancer, cystic fibrosis, and neurological disorders. Finally, the development of NPPB derivatives with improved pharmacological properties may lead to the development of new therapeutic agents for these diseases.

Scientific Research Applications

NPPB has been widely used in scientific research to study the role of chloride channels in various physiological processes such as cell volume regulation, ion transport, and neuronal signaling. NPPB has been shown to inhibit several types of chloride channels, including the volume-regulated anion channel (VRAC), the cystic fibrosis transmembrane conductance regulator (CFTR), and the calcium-activated chloride channel (CaCC). By inhibiting these channels, NPPB has been used to investigate their role in various cellular processes such as cell migration, proliferation, and apoptosis.

properties

IUPAC Name

N-(2-nitrophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-11-22-13-9-7-12(8-10-13)16(19)17-14-5-3-4-6-15(14)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOOPPNCJBZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.